ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate
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Overview
Description
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate is a chemical compound with the molecular formula C12H11N3O3S It is a derivative of 1,2,4-thiadiazole, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate typically involves the reaction of 5-phenyl-1,2,4-thiadiazole-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of various substituted thiadiazole derivatives.
Scientific Research Applications
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme interactions and biological pathways involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This can result in antimicrobial or anticancer effects, depending on the specific biological target .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1,2,4-thiadiazole-3-carboxylic acid
- Ethyl 1,2,4-thiadiazole-3-carboxylate
- 5-Methyl-1,2,4-thiadiazole-3-carboxylic acid
Uniqueness
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl ester group and the phenyl ring enhances its lipophilicity and potential for interaction with biological targets, making it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
2060052-06-2 |
---|---|
Molecular Formula |
C12H11N3O3S |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
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